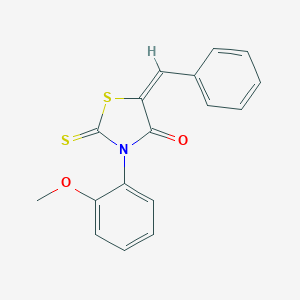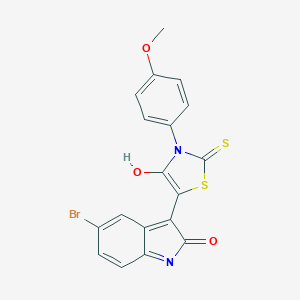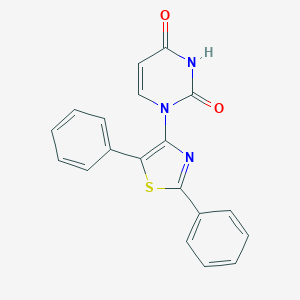
1-(2,5-二苯基-1,3-噻唑-4-基)嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be studied using various techniques. The compound can undergo various reactions due to the presence of the thiadiazole and pyrimidine moieties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR, 1H-NMR, and 13C-NMR spectra can provide information about the functional groups and the environments of hydrogen and carbon atoms in the molecule .
科学研究应用
Antimicrobial Applications
Thiazole derivatives, including compounds like 1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione, have been extensively studied for their antimicrobial properties . These compounds have shown efficacy against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein synthesis inhibition.
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities . They are capable of inducing apoptosis in cancer cells and may interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable for the development of novel chemotherapeutic agents.
Agricultural Applications
In agriculture, thiazole compounds are utilized for their fungicidal and bactericidal properties . They can protect crops from various diseases, enhancing yield and reducing crop loss. Their role in plant protection makes them an integral part of modern agricultural practices.
Material Science
Thiazole derivatives are also explored in material science for their potential use in organic semiconductors and as components in functional dyes . Their unique electronic properties can be harnessed in the design of new materials with specific optical and electrical characteristics.
Environmental Science
In environmental science, thiazole-based compounds are used in the development of sensors and indicators due to their reactivity and color-changing properties upon interaction with specific substances . They can be employed in monitoring environmental pollutants and in the assessment of water and soil quality.
Biochemistry and Analytical Chemistry
In biochemistry, these compounds are part of assays for measuring cell viability and enzyme activity . They are used in MTT assays, where the reduction of the compound correlates with metabolic activity, serving as an indicator of cell health and proliferation.
属性
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXDSNFRRGFGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B381983.png)
![1-[3-[(2-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B381984.png)
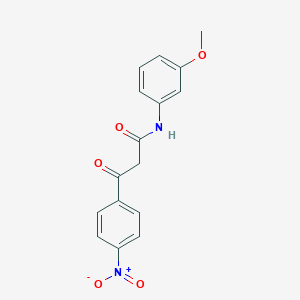
![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B381989.png)
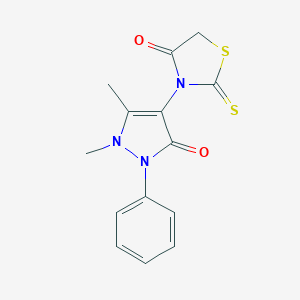
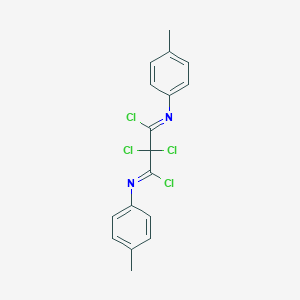
![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)
![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)
![propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382000.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
![2-(Dimethylamino)ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)
